

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of Khusimol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

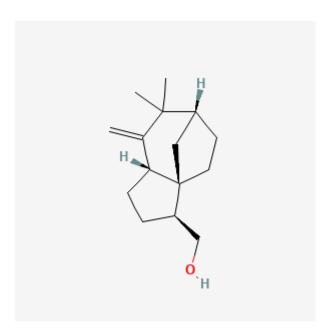
Khusimol, a naturally occurring sesquiterpenoid alcohol, is a major component of vetiver oil, which is extensively used in the fragrance industry.[1] Its complex tricyclic structure presents a valuable case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques in the structural elucidation of natural products. This document provides a detailed guide to the assignment of the 1H and 13C NMR spectra of **khusimol**, including comprehensive data tables and standardized experimental protocols.

Chemical Structure

The structure of **khusimol**, with the conventional numbering of carbon atoms, is essential for the correct assignment of NMR signals.

Structure of **Khusimol** (C15H24O)[2][3]





1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for **khusimol**, recorded in CDCl3. These assignments are based on 1D and 2D NMR experiments, including DEPT, COSY, HSQC, and HMBC.

Table 1: 1H NMR Spectral Data of **Khusimol** (in CDCl3)



Atom No.	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz
2	1.91	m	
3α	1.89	m	_
3β	1.42	m	_
4α	1.68	m	_
4β	1.52	m	_
5	2.43	t	_
8	1.80	m	_
9α	1.46	m	_
9β	1.35	m	_
10α	1.87	t	_
10β	1.54	t	_
11	1.47	d	_
12α	3.74	dd	10.3, 6.3
12β	3.47	dd	10.3, 7.7
13α	4.73	S	1.5 to 1.8
13β	4.60	S	1.5 to 1.8
14	1.08	s	
15	1.05	S	_

Data adapted from a study on the isolation of **khusimol** from Vetiveria zizanioides.[3]

Table 2: 13C NMR and DEPT Spectral Data of Khusimol (in CDCl3)



Atom No.	Chemical Shift (δ) ppm	DEPT-135	Carbon Type
1	53.2	Quaternary	С
2	48.4	Methine	СН
3	26.5	Methylene	CH2
4	25.1	Methylene	CH2
5	48.7	Methine	СН
6	158.1	Quaternary	С
7	40.3	Quaternary	С
8	49.3	Methine	СН
9	25.4	Methylene	CH2
10	35.8	Methylene	CH2
11	33.3	Methylene	CH2
12	66.4	Methylene	CH2
13	105.5	Methylene	CH2
14	29.1	Methyl	СНЗ
15	21.6	Methyl	СНЗ

Data adapted from a study on the isolation of khusimol from Vetiveria zizanioides.[3]

Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

 Sample Purity: Ensure the isolated khusimol is of high purity, as impurities will complicate spectral analysis.



- Solvent: Use a deuterated solvent of high purity, typically Chloroform-d (CDCl3), for dissolving the sample.
- Concentration:
 - For 1H NMR, a concentration of 5-25 mg/mL is generally sufficient.[4]
 - For 13C NMR, a higher concentration of 50-100 mg/mL is recommended due to the lower natural abundance and sensitivity of the 13C nucleus.[4]
- Procedure:
 - Weigh the desired amount of khusimol and dissolve it in the appropriate volume of deuterated solvent in a clean vial.
 - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.[5]
 - The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[4]

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

2.1. 1D NMR Experiments

- 1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Acquisition Parameters: Adjust spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
- 13C NMR:



- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
- Acquisition Parameters: Set the spectral width to encompass all carbon signals (e.g., 0-220 ppm). A larger number of scans (e.g., 1024 or more) is typically required.

DEPT-135:

- Pulse Program: Standard DEPT-135 pulse sequence.
- Acquisition Parameters: Similar to the 13C experiment, this will distinguish between CH, CH2, and CH3 signals, with CH and CH3 groups appearing as positive peaks and CH2 groups as negative peaks.

2.2. 2D NMR Experiments

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (H-H) spin-spin coupling networks. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.[6]
 - Pulse Program: Standard COSY pulse sequence (e.g., cosygp).
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and carbons (C-H).[6]
 Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.
 - Pulse Program: Standard HSQC pulse sequence (e.g., hsqcedetgp).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[6] This is crucial for connecting different spin systems and elucidating the carbon skeleton.
 - Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgp).



Workflow for NMR Spectral Assignment of Khusimol

The following diagram illustrates the logical workflow for the complete structural elucidation of **khusimol** using the described NMR experiments.

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